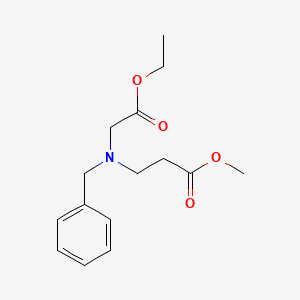

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate

Description

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate is a multifunctional organic compound characterized by a propanoate methyl ester backbone and a substituted amino group. The amino group is functionalized with a benzyl (C₆H₅CH₂–) moiety and a 2-ethoxy-2-oxoethyl (–CH₂COOEt) group. The compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and coordination chemistry, due to its modular structure .

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

methyl 3-[benzyl-(2-ethoxy-2-oxoethyl)amino]propanoate |

InChI |

InChI=1S/C15H21NO4/c1-3-20-15(18)12-16(10-9-14(17)19-2)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |

InChI Key |

MVIJNOJHNWZTEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(CCC(=O)OC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Base : Potassium tert-butoxide (1.1–1.2 equivalents) ensures complete deprotonation of the amine, facilitating nucleophilic attack on the chloroacetate electrophile.

- Solvent : Toluene is selected for its non-polar nature, which enhances reaction homogeneity and prevents hydrolysis of the ester groups.

- Temperature : Reactions are conducted under ice-cooling (0–5°C) to control exothermicity and reduce byproduct formation.

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Base | Potassium tert-butoxide | 78–98 | |

| Solvent | Toluene | 78–98 | |

| Temperature | 0–5°C | 78–98 | |

| Reaction Time | 2–4 hours | 78–98 |

Post-reaction workup involves quenching with dilute HCl, extraction with ethyl acetate, and drying over anhydrous Na₂SO₄ or MgSO₄. The high yields (78–98%) underscore the efficiency of this method, though scalability may require careful control of cooling and base addition rates.

Reductive Amination of Methyl Acrylate with Benzylamine and Ethyl Glyoxylate

An alternative route employs reductive amination, combining methyl acrylate, benzylamine, and ethyl glyoxylate in a one-pot procedure. This method leverages the nucleophilic addition of benzylamine to the carbonyl group of ethyl glyoxylate, followed by Michael addition to methyl acrylate.

Key Steps:

- Imine Formation : Benzylamine reacts with ethyl glyoxylate to form an imine intermediate.

- Michael Addition : The imine undergoes conjugate addition to methyl acrylate, forming a β-amino ester.

- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the imine to a secondary amine.

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Reducing Agent | NaBH₄ | 65–72 | |

| Solvent | Methanol or Ethanol | 65–72 | |

| Temperature | Room Temperature | 65–72 |

This method offers modularity for introducing diverse substituents but requires stringent control of stoichiometry to avoid over-alkylation.

Protection-Deprotection Strategies for Amine Functionalization

For substrates sensitive to strong bases, a protection-deprotection approach is employed. The benzyl group serves as a temporary protecting group for the amine, enabling selective alkylation at the 2-ethoxy-2-oxoethyl moiety.

Procedure Overview:

- Protection : Benzyl chloroformate (Cbz-Cl) reacts with methyl 3-aminopropanoate to form a Cbz-protected amine.

- Alkylation : The protected amine is alkylated with ethyl bromoacetate using K₂CO₃ in acetonitrile.

- Deprotection : Hydrogenolysis (H₂/Pd-C) removes the Cbz group, yielding the target compound.

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Protection | Cbz-Cl, K₂CO₃, CH₃CN | 85–90 | |

| Alkylation | Ethyl bromoacetate, K₂CO₃ | 75–80 | |

| Deprotection | H₂ (1 atm), Pd-C, MeOH | 90–95 |

This method is advantageous for complex substrates but involves additional steps, reducing overall atom economy.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A study demonstrated that microwave heating (100°C, 150 W) reduces reaction times from hours to minutes while maintaining yields comparable to conventional methods.

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Power | 150 W | 82–85 | |

| Temperature | 100°C | 82–85 | |

| Time | 15–20 minutes | 82–85 |

Microwave synthesis is particularly beneficial for high-throughput applications, though specialized equipment is required.

Comparative Analysis of Methodologies

The choice of method depends on substrate availability, desired scale, and equipment access:

- Alkylation with t-BuOK offers the highest yields (98%) but requires precise temperature control.

- Reductive Amination provides structural flexibility but moderate yields (65–72%).

- Protection-Deprotection ensures compatibility with sensitive substrates at the cost of additional steps.

- Microwave Synthesis balances speed and efficiency, ideal for small-scale research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl or ethoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate serves as a versatile reagent in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The compound can participate in nucleophilic substitutions, allowing for the introduction of diverse functional groups.

- Coupling Reactions : It can be used in coupling reactions to form larger organic structures, which are essential in drug development.

Biological Studies

This compound has been investigated for its interactions with biological systems:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders .

Pharmaceutical Development

The compound is being explored as a precursor for synthesizing bioactive compounds. Its structural features may enhance the efficacy of drugs targeting metabolic diseases or infections.

Study 1: Enzyme Kinetics

A study focused on the enzyme inhibition properties of this compound demonstrated significant inhibition of key enzymes involved in glucose metabolism. This suggests potential applications in diabetes management .

Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of this compound revealed moderate antibacterial activity against various strains, indicating its potential utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and applications.

Structural Analogues and Substituent Variations

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

Ester Group Variations: Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) hydrolyze faster under basic conditions compared to ethyl esters due to reduced steric protection . Ethyl derivatives (e.g., 63876-32-4) are preferred for prolonged stability in catalytic applications . tert-Butyl Esters: Bulky tert-butyl groups (e.g., C₂₀H₃₀NO₄) enhance steric shielding, slowing hydrolysis and improving ligand performance in metal-catalyzed reactions .

Amino Group Functionalization: Benzyl vs. Alkyl groups (e.g., methyl in 13220-24-1) reduce steric bulk, favoring nucleophilic reactivity . Boc Protection: The tert-butoxycarbonyl (Boc) group (155339-52-9) allows selective deprotection under acidic conditions, critical in stepwise peptide synthesis .

Chain Length and Electronic Effects: Butanoate derivatives (e.g., Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate) exhibit increased lipophilicity, enhancing membrane permeability in bioactive compounds .

Biological Activity

Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound, with the CAS number 329956-37-8, has a molecular formula of C16H23NO4 and a molecular weight of 293.36 g/mol. Its predicted boiling point is approximately 366.7 °C, with a density of 1.108 g/cm³ and a pKa of around 4.92 .

Synthesis

The synthesis typically involves multi-step organic reactions, including the reaction of methyl 3-aminopropanoate with benzyl(2-ethoxy-2-oxoethyl)amine in the presence of suitable reagents such as potassium tert-butoxide in solvents like toluene . The process can yield high purity products through careful control of reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound may act as a modulator of specific receptor activities, influencing gene expression and cellular functions .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves membrane disruption and interference with bacterial metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study tested various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .

- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it could effectively modulate enzyme activity, which may lead to therapeutic benefits in metabolic disorders .

- Pharmacological Profiles : Investigations into the pharmacological profiles highlighted its potential as a selective modulator for nuclear receptors, which are crucial in regulating gene expression related to metabolism and immune responses .

Table 1: Summary of Biological Activities

Table 2: Synthesis Conditions

| Reagent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Potassium tert-butoxide | Toluene | 2 hours | 98 |

| Ethyl chloroformate | Alcohol/Benzene | Varies | High |

Q & A

What are the recommended synthetic routes for Methyl 3-(benzyl(2-ethoxy-2-oxoethyl)amino)propanoate, and what methodological challenges arise during its preparation?

Basic Research Focus : Synthesis design and optimization.

Methodological Answer :

The compound can be synthesized via multi-step alkylation/amidation using benzylamine derivatives and ethyl bromoacetate intermediates. A key challenge is controlling regioselectivity during the introduction of the ethoxy-oxoethyl group. For example:

Benzylamine alkylation : React benzylamine with ethyl bromoacetate in anhydrous THF under reflux (2–4 hrs) to form the N-substituted intermediate.

Esterification : Couple the intermediate with methyl propiolate using DCC/DMAP as coupling agents .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical Considerations :

- Side reactions like over-alkylation or ester hydrolysis require strict anhydrous conditions and temperature control .

- Monitor reaction progress via TLC or LC-MS to optimize yield.

How can advanced spectroscopic and crystallographic techniques resolve ambiguities in the structural characterization of this compound?

Advanced Research Focus : Structural elucidation.

Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm the benzyl, ethoxy, and propanoate moieties. For example:

- The benzyl group shows aromatic protons at δ 7.2–7.4 ppm.

- The ethoxy group’s methyl protons appear as a triplet near δ 1.2 ppm.

- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., dichloromethane/hexane) to determine absolute stereochemistry and confirm bond angles/distances .

Challenges : - Poor crystallinity may require screening multiple solvent systems or derivatization (e.g., salt formation).

What computational methods are suitable for predicting the reactivity and stability of this compound?

Advanced Research Focus : Computational modeling.

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model:

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess stability under storage conditions.

Validation : Compare computational results with experimental kinetic studies (e.g., Arrhenius plots for decomposition rates).

How should researchers design experiments to assess the compound’s toxicity and handling risks in laboratory settings?

Basic Research Focus : Safety protocols.

Methodological Answer :

- Acute Toxicity Screening : Perform in vitro assays (e.g., MTT on HepG2 cells) to estimate IC values .

- Handling Protocols :

- Use P95/P99 respirators and nitrile gloves during synthesis .

- Avoid aqueous disposal; neutralize waste with 10% NaOH before incineration .

Data Gaps :

- Limited toxicological data (e.g., carcinogenicity) necessitates conservative risk assessments.

What strategies can optimize the compound’s application in drug discovery, such as improving its metabolic stability or target affinity?

Advanced Research Focus : Structure-activity relationship (SAR).

Methodological Answer :

- Derivatization : Modify the ethoxy group (e.g., replace with cyclopropane or fluorinated analogs) to enhance metabolic stability.

- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., esterases or kinases) using fluorogenic substrates .

- LogP Optimization : Adjust lipophilicity via substituent changes to improve blood-brain barrier penetration.

How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus : Mechanistic studies.

Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Steric Maps : Generate 3D models (e.g., using Spartan) to visualize steric hindrance around the amino-propanoate group .

Case Study : In SN2 reactions, the benzyl group’s bulk may reduce nucleophilic attack at the central nitrogen, favoring alternative pathways.

What analytical workflows are recommended for detecting degradation products during long-term storage?

Basic Research Focus : Stability testing.

Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.

- HPLC-MS Analysis : Use a C18 column (ACN/water + 0.1% formic acid) to separate and identify degradation products (e.g., hydrolyzed carboxylic acids) .

Mitigation : Store in amber vials under nitrogen at –20°C to minimize oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.